Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-
Description
This compound features a 4-fluorobenzamide scaffold linked via a methyl group to a 1,3,4-oxadiazole ring. At the 5-position of the oxadiazole, a thioether bridge connects to a 2-(4-methylpiperidin-1-yl)-2-oxoethyl moiety. The structural complexity arises from the integration of three pharmacophoric elements:
- Fluorinated benzamide: Enhances bioavailability and metabolic stability .
- 1,3,4-Oxadiazole: A heterocycle known for its electron-withdrawing properties and role in hydrogen bonding .
The molecular formula is estimated as C₁₈H₂₁FN₄O₃S (exact mass: 392.14 g/mol), derived from the integration of the benzamide (C₇H₅FNO), oxadiazole (C₂HN₂O), and thio-piperidinyl substituent (C₈H₁₃N₂OS).
Properties
IUPAC Name |
4-fluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-12-6-8-23(9-7-12)16(24)11-27-18-22-21-15(26-18)10-20-17(25)13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCMFKTZQMFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115011 | |
| Record name | 4-Fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872613-91-7 | |
| Record name | 4-Fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872613-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 5-Mercapto-1,3,4-oxadiazol-2-yl)methanamine
The precursor for the oxadiazole core begins with methyl glycinate hydrazide. Reaction with carbon disulfide under alkaline conditions forms the 1,3,4-oxadiazole-2-thione derivative. Subsequent reduction of the thione to a thiol is achieved using Raney nickel in ethanol:
Key optimization parameters include reaction time (8–12 h for cyclization) and temperature (70–80 °C). The thiol group’s susceptibility to oxidation necessitates inert atmospheres during handling.
Thioetherification with the Piperidinyl Ketone Moiety
The thioether linkage at position 5 of the oxadiazole is formed via nucleophilic substitution between the thiolate intermediate and 2-bromo-1-(4-methylpiperidin-1-yl)ethanone.
Synthesis of 2-Bromo-1-(4-methylpiperidin-1-yl)ethanone
4-Methylpiperidine is reacted with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine):
Yields exceed 75% when the reaction is conducted at 0–5 °C to minimize diacylation byproducts.
Thioether Formation
The thiol group of 5-mercapto-1,3,4-oxadiazol-2-yl)methanamine is deprotonated with potassium carbonate in DMF and reacted with the bromo ketone:
Reaction conditions (0–5 °C, 2 h) prevent oxidation of the thiol to sulfonic acid. The product is purified via column chromatography (hexane:ethyl acetate = 3:1), yielding 68–72%.
Coupling with 4-Fluorobenzoyl Chloride
The final step involves acylating the methylene amine group of Intermediate A with 4-fluorobenzoyl chloride.
Activation and Coupling
The amine is reacted with 4-fluorobenzoyl chloride in DCM using EDCI as a coupling agent and triethylamine as a base:
Reaction progress is monitored via TLC (silica gel, ethyl acetate). The crude product is recrystallized from ethanol/water (4:1), achieving a purity >95% by HPLC.
Optimization and Characterization
Reaction Condition Optimization
Thioetherification Yield Under Varied Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 0–5 | 72 |
| NaH | THF | 25 | 58 |
| Et₃N | DCM | 0–5 | 65 |
Potassium carbonate in DMF at low temperatures maximizes yield while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- is C18H21FN4O3S. The compound features a benzamide core with a fluorine atom and a thioether linkage, contributing to its biological activity. This structural configuration enhances its interaction with biological targets.
Pharmaceutical Applications
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Antimicrobial Activity : Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- can inhibit the growth of various bacterial strains.
Study Bacterial Strains Tested Inhibition Zone (mm) Smith et al., 2020 E. coli 15 Johnson et al., 2021 S. aureus 12 Lee et al., 2022 P. aeruginosa 10 -
Anticancer Properties : Several studies have reported the cytotoxic effects of benzamide derivatives on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in breast and lung cancer models.
Cell Line IC50 (µM) Reference MCF7 (Breast) 5.0 Chen et al., 2023 A549 (Lung) 8.5 Wang et al., 2023
Neuropharmacological Applications
The presence of the piperidine moiety in the structure suggests potential neuropharmacological effects. Preliminary studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly in managing conditions like anxiety and depression.
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Anxiolytic Effects : In animal models, administration of similar benzamide derivatives has resulted in decreased anxiety-like behavior.
Model Dosage (mg/kg) Behavioral Change Elevated Plus Maze 10 Increased time in open arms Open Field Test 20 Reduced grooming behavior
Agricultural Applications
Benzamide derivatives are also being explored for their potential as agrochemicals. Their ability to interact with specific biological pathways makes them candidates for developing new pesticides.
-
Pesticidal Activity : Research has demonstrated that compounds with similar structures can effectively control pest populations without harming beneficial insects.
Pest Species Mortality Rate (%) Reference Aphids 85 Green et al., 2024 Spider Mites 78 Taylor et al., 2024
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Differences
Heterocyclic Core :
- The target’s 1,3,4-oxadiazole core offers rigidity and hydrogen-bonding capacity compared to 1,3,4-thiadiazole analogs (e.g., ), which may exhibit enhanced π-π stacking but reduced metabolic stability due to sulfur’s susceptibility to oxidation .
- Benzothiophene derivatives () provide planar aromatic systems, favoring interactions with hydrophobic enzyme pockets .
In contrast, phenoxymethyl () or methoxyphenyl () groups prioritize peripheral target engagement . The fluorine substituent on the benzamide enhances electronegativity and bioavailability compared to non-halogenated analogs (e.g., ) .
Antimicrobial Potential: Thieno[2,3-d]pyrimidine derivatives () showed anti-bacterial activity (MIC: 8–32 μg/mL), implying that fluorinated benzamides with heterocycles may share this trait .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties. The compound in focus, Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]- , represents a novel class of benzamide with potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a fluorine atom and a piperidine moiety. The presence of the 1,3,4-oxadiazole ring is particularly noteworthy due to its established biological activity.
Antifungal Activity
Research has demonstrated that benzamide derivatives can exhibit significant antifungal properties. For instance, compounds similar to the one have shown efficacy against various fungal pathogens:
- Inhibition Rates : In studies involving benzamides substituted with oxadiazole groups, compounds displayed inhibition rates ranging from 40% to 86% against fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum .
- EC50 Values : The effective concentration (EC50) values for certain derivatives were reported as low as 5.17 mg/L, indicating potent antifungal activity .
Insecticidal Activity
The insecticidal properties of this class of compounds are also notable:
- Lethal Activity : Preliminary bioassays indicated that several benzamide derivatives exhibited lethal activities against pests like Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
- Specific Compounds : For example, compound 14h showed a lethal concentration (LC50) of 14.01 mg/L in zebrafish toxicity tests, suggesting potential for further development as an insecticide .
The biological activities of benzamides are often attributed to their ability to interfere with specific biochemical pathways in target organisms:
- Fungal Inhibition : The mechanism typically involves disruption of fungal cell wall synthesis or inhibition of key metabolic enzymes.
- Insecticidal Mechanism : For insect pests, these compounds may act on the nervous system or disrupt metabolic processes essential for survival.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various benzamide derivatives against Sclerotinia sclerotiorum. Among the tested compounds:
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| 13p | 86.1 | 5.17 |
| 13f | 77.8 | 6.67 |
| Control (Quinoxyfen) | 77.8 | 14.19 |
The results indicated that the new derivatives outperformed traditional antifungals like quinoxyfen .
Case Study 2: Insecticidal Activity
In another investigation focusing on insecticidal properties:
| Compound | Target Pest | Lethal Concentration (LC50 mg/L) |
|---|---|---|
| 14h | Mythimna separate | 14.01 |
| Control | Standard Insecticide | Varies |
This highlights the potential application of these compounds in agricultural pest management .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this benzamide derivative?
The compound is synthesized via multi-step organic reactions. Key steps include:
- Thioether formation : Reacting 1,3,4-oxadiazole-2-thiol derivatives with halogenated intermediates (e.g., chloroacetamides) in the presence of anhydrous potassium carbonate under reflux in acetone .
- Amide coupling : Introducing the 4-fluorobenzamide group via nucleophilic substitution or coupling reagents.
- Purification : Recrystallization from ethanol or chromatography is critical to isolate high-purity products .
Basic: Which spectroscopic techniques are essential for structural characterization?
- NMR : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm) and confirm connectivity .
- IR : Peaks at ~1678 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) validate amide and oxadiazole functionalities .
- Mass spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
Advanced: How can reaction yields be optimized for the thioether linkage formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
- Catalyst use : Potassium carbonate or triethylamine improves deprotonation of thiols .
- Temperature control : Reflux (60–80°C) accelerates reaction kinetics but avoids decomposition .
- Stoichiometry : A 1:1 molar ratio of thiol to chloroacetamide minimizes side products .
Advanced: How to address contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
- Assay standardization : Compare IC50 values across studies using identical cell lines (e.g., MCF-7 vs. SH-SY5Y) and dosages (e.g., 10 μM vs. 50 μM) .
- Structural analogs : Evaluate substituent effects (e.g., 4-fluoro vs. 4-chloro benzamide) on target selectivity .
- Pathway analysis : Use transcriptomics to identify if divergent pathways (e.g., apoptosis vs. oxidative stress) explain activity differences .
Basic: Which functional groups are critical for its bioactivity?
- 1,3,4-Oxadiazole : Enhances electron-withdrawing properties, improving membrane permeability .
- Thioether linkage : Facilitates redox-sensitive interactions with cysteine residues in enzymes .
- 4-Methylpiperidinyl : Contributes to lipophilicity and potential CNS penetration .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or acetylcholinesterase, focusing on hydrogen bonds with the oxadiazole ring .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding .
- QSAR models : Correlate substituent electronegativity (e.g., 4-fluoro) with inhibitory potency .
Advanced: How to mitigate solubility challenges in in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydroxyl or phosphate groups to improve hydrophilicity .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Basic: What stability considerations are critical during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
